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An objective guide to the performance, metabolic fate, and application of two leading sugar

substitutes, supported by experimental data.

In the ever-evolving landscape of food science and product development, the demand for

sugar substitutes that deliver on taste, functionality, and health benefits is paramount. Among

the most utilized polyols are erythritol and sorbitol, both offering unique properties that make

them suitable for a wide range of food applications. This guide provides a comprehensive

comparative analysis of these two sugar alcohols, presenting key data in a structured format,

detailing experimental methodologies, and visualizing metabolic pathways to aid researchers,

scientists, and drug development professionals in making informed formulation decisions.

At a Glance: Key Performance Indicators
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Property Erythritol Sorbitol
Sucrose (for
reference)

Relative Sweetness 60-70%[1][2][3][4] 50-60%[1][2] 100%

Caloric Value (kcal/g) 0.2[1][4][5][6] 2.6[1][2][6] 4.0[6]

Glycemic Index ~0[1][5] ~9[1] 60-65

Molecular Weight (

g/mol )
122.12 182.17 342.30

Melting Point (°C) 122[1] 95-101[1] 186

Heat of Solution (J/g) -180[1] -111[1] -

Digestive Tolerance High[1][3][7]

Lower, can cause

gastrointestinal

discomfort in high

doses[5][8]

High

Deep Dive: Physicochemical and Functional
Properties
Erythritol and sorbitol, while both classified as sugar alcohols, exhibit distinct physicochemical

characteristics that influence their application in food products.

Erythritol is a four-carbon polyol that is increasingly popular due to its very low caloric value

and zero glycemic index.[1][5] It is produced through the fermentation of glucose.[5] One of its

most notable sensory characteristics is a significant cooling effect in the mouth, a result of its

high negative heat of solution.[1][8] This property can be advantageous in products like

chewing gum, mints, and some beverages, but may be undesirable in others. Erythritol is also

non-hygroscopic, meaning it does not attract moisture, which can contribute to the crispiness of

baked goods. However, its lower solubility compared to sucrose and tendency to crystallize can

present challenges in some formulations.[9][10]

Sorbitol, a six-carbon polyol, is naturally found in various fruits and is commercially produced

by the hydrogenation of glucose.[5][8] It is about 60% as sweet as sucrose and has a lower

caloric content of 2.6 kcal/g.[1][2][6] Unlike erythritol, sorbitol is a humectant, meaning it
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attracts and retains moisture. This property makes it valuable in preventing dryness and

extending the shelf life of products like baked goods, confections, and jams.[11][12][13] Sorbitol

also functions as a bulking agent, providing texture and volume in sugar-free formulations.[11]

However, its consumption in large quantities can lead to gastrointestinal issues such as

bloating and a laxative effect.[5][8]

Metabolic Fate and Physiological Effects
The metabolic pathways of erythritol and sorbitol differ significantly, which accounts for their

distinct caloric and glycemic profiles.

Erythritol Metabolism
Erythritol is unique among polyols in that it is readily absorbed in the small intestine and

largely excreted unchanged in the urine.[3][14] This minimal metabolism is the reason for its

near-zero caloric value and lack of impact on blood glucose and insulin levels.[4][5][7]

Endogenously, erythritol can be synthesized from glucose via the pentose phosphate

pathway.[15][16][17][18]

Ingested Erythritol

Glucose Pentose Phosphate PathwayEndogenous Synthesis Erythrose-4-Phosphate Erythrose ErythritolReduction

Small Intestine
(Absorption) Bloodstream~90% Kidneys Urine

(Excretion)Erythritol

Click to download full resolution via product page

Metabolic pathway of ingested and endogenously synthesized erythritol.

Sorbitol Metabolism
Sorbitol is metabolized in the body through the polyol pathway.[19][20][21][22][23] It is slowly

and incompletely absorbed in the small intestine. The absorbed portion is primarily converted to

fructose in the liver. The unabsorbed portion proceeds to the large intestine, where it is
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fermented by gut bacteria, which can lead to the aforementioned gastrointestinal side effects.

[14]

Ingested Sorbitol
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Metabolic pathway of ingested and endogenously synthesized sorbitol.

Experimental Protocols
Determination of Sweetness Index
The relative sweetness of sugar substitutes is determined through sensory evaluation by

trained panelists.

Protocol:

Panelist Training: A panel of trained individuals is familiarized with different sweetness

intensities using reference solutions of sucrose at varying concentrations (e.g., 2%, 4%, 6%,

8%, 10% w/v).

Sample Preparation: Solutions of the test sweeteners (erythritol and sorbitol) are prepared

at various concentrations.

Sensory Evaluation: Panelists are presented with the test solutions in a randomized order

and asked to rate the sweetness intensity on a labeled magnitude scale, anchored with the

sucrose reference solutions.
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Data Analysis: The concentration of the test sweetener that provides the same perceived

sweetness as a specific concentration of sucrose is determined. The relative sweetness is

then calculated as the ratio of the sucrose concentration to the test sweetener concentration.

Glycemic Index (GI) Testing
The glycemic index is a measure of how a carbohydrate-containing food raises blood glucose

levels.

Protocol:

Subject Recruitment: A group of healthy human subjects (typically 10 or more) is recruited.

[24]

Fasting: Subjects fast overnight (10-12 hours) before the test.[24]

Baseline Blood Sample: A baseline blood sample is taken to measure fasting blood glucose

levels.[24]

Test Food Consumption: Subjects consume a portion of the test food (containing a

standardized amount of available carbohydrate, e.g., 50g) within a set time frame.

Post-Consumption Blood Sampling: Blood samples are taken at regular intervals (e.g., 15,

30, 45, 60, 90, and 120 minutes) after consumption.[24]

Reference Food Testing: On a separate day, the same procedure is repeated with a

reference food (glucose or white bread), which has a GI of 100.[24]

Data Analysis: The incremental area under the curve (iAUC) for the blood glucose response

is calculated for both the test food and the reference food. The GI of the test food is

calculated as: (iAUC of test food / iAUC of reference food) x 100.[25]
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Experimental workflow for determining the Glycemic Index (GI) of a food product.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b130527?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130527?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Impact on Food Product Quality
Sensory Attributes
Erythritol's clean, sweet taste is often considered closer to sucrose than some other polyols,

with no significant aftertaste.[3] However, its cooling effect can be a defining characteristic.

Sorbitol also provides a clean sweetness but can have a slightly different mouthfeel due to its

humectant properties.

Shelf-Life
Sorbitol's ability to retain moisture makes it an effective agent for extending the shelf life of

many food products by preventing them from drying out.[12][13] Erythritol, being non-

hygroscopic, does not provide this benefit but can be advantageous in products where

moisture control is critical to maintaining texture, such as in hard candies and some baked

goods.[9] Both erythritol and sorbitol can help to lower water activity, which can inhibit

microbial growth and contribute to a longer shelf life.[9]

Conclusion
Both erythritol and sorbitol offer valuable properties as sugar substitutes in food formulations.

The choice between them depends heavily on the specific application and desired product

characteristics.

Erythritol is an excellent choice for products targeting the health-conscious consumer,

particularly those seeking very low-calorie and low-glycemic options. Its cooling effect and

non-hygroscopic nature are key considerations for formulators.

Sorbitol remains a versatile and cost-effective option, particularly valued for its humectant

properties that contribute to moisture retention and extended shelf life. Its potential for

gastrointestinal side effects at higher consumption levels should be taken into account during

product development.

By understanding the distinct physicochemical properties, metabolic fates, and functional

impacts of erythritol and sorbitol, food scientists and developers can effectively leverage these

sugar alcohols to create innovative and appealing reduced-sugar products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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